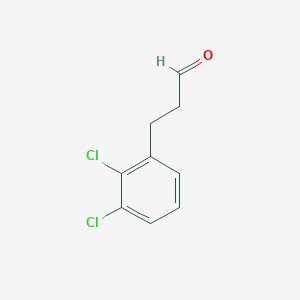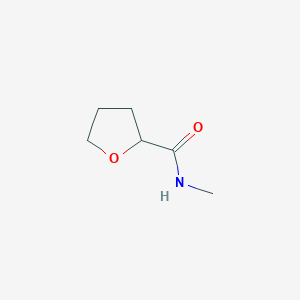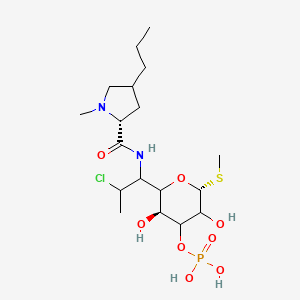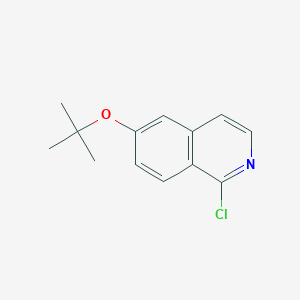
6-(Tert-butoxy)-1-chloroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Tert-butoxy)-1-chloroisoquinoline is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The tert-butoxy group attached to the sixth position and the chlorine atom at the first position of the isoquinoline ring make this compound unique. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butoxy)-1-chloroisoquinoline typically involves the introduction of the tert-butoxy group and the chlorine atom into the isoquinoline ring. One common method is the reaction of isoquinoline with tert-butyl alcohol in the presence of a strong acid, such as sulfuric acid, to form the tert-butoxy group. The chlorination can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
化学反応の分析
Types of Reactions
6-(Tert-butoxy)-1-chloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The tert-butoxy group can be oxidized to form tert-butyl esters or other oxidized derivatives.
Reduction Reactions: The isoquinoline ring can be reduced to form dihydroisoquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions include substituted isoquinolines, oxidized derivatives, and reduced isoquinoline compounds.
科学的研究の応用
6-(Tert-butoxy)-1-chloroisoquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-(tert-butoxy)-1-chloroisoquinoline involves its interaction with specific molecular targets. The tert-butoxy group can act as a protecting group, while the chlorine atom can participate in nucleophilic substitution reactions. The isoquinoline ring can interact with various biological molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
6-(Tert-butoxy)-1-chloropyridine: Similar in structure but with a pyridine ring instead of an isoquinoline ring.
6-(Tert-butoxy)-1-chlorobenzene: Similar in structure but with a benzene ring instead of an isoquinoline ring.
6-(Tert-butoxy)-1-chloroquinoline: Similar in structure but with a quinoline ring instead of an isoquinoline ring.
Uniqueness
6-(Tert-butoxy)-1-chloroisoquinoline is unique due to the presence of both the tert-butoxy group and the chlorine atom on the isoquinoline ring. This combination of functional groups provides distinct reactivity and makes it a valuable compound in various chemical and biological applications.
特性
分子式 |
C13H14ClNO |
|---|---|
分子量 |
235.71 g/mol |
IUPAC名 |
1-chloro-6-[(2-methylpropan-2-yl)oxy]isoquinoline |
InChI |
InChI=1S/C13H14ClNO/c1-13(2,3)16-10-4-5-11-9(8-10)6-7-15-12(11)14/h4-8H,1-3H3 |
InChIキー |
PQEAKIMPAGSEDA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=CC2=C(C=C1)C(=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4AR,6S,7R,8R,8aR)-6-methoxy-2-(4-nitrophenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12439755.png)
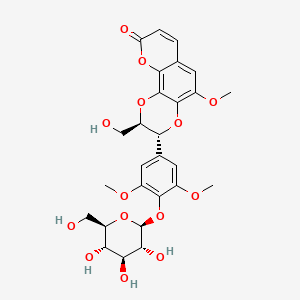

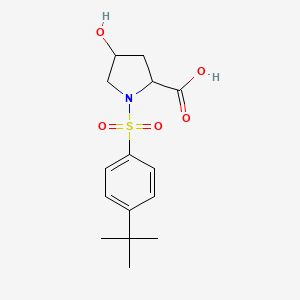
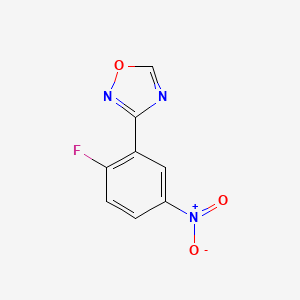
![1-[[4-(2-Chloroethyl)phenyl)sulfonyl]-piperidine](/img/structure/B12439780.png)
![[2-(3-Bromophenyl)ethyl]hydrazine](/img/structure/B12439785.png)
